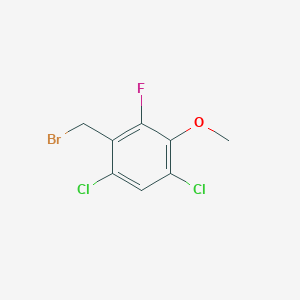

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

Description

Properties

IUPAC Name |

2-(bromomethyl)-1,5-dichloro-3-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2FO/c1-13-8-6(11)2-5(10)4(3-9)7(8)12/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKODQNPVBNZJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of 4,6-dichloro-2-fluoro-3-methoxybenzyl bromide, a halogenated and methoxylated benzyl bromide derivative with potential applications in medicinal chemistry and drug development as a synthetic intermediate. The document outlines a plausible multi-step synthetic pathway, beginning with the construction of the substituted toluene precursor, followed by its selective benzylic bromination. The presented protocols are grounded in established principles of organic chemistry and analogous transformations reported in the scientific literature.

Strategic Approach to Synthesis

The synthesis of this compound is most logically approached in two main stages:

-

Part A: Synthesis of the Precursor, 4,6-dichloro-2-fluoro-3-methoxytoluene. This stage focuses on the construction of the core aromatic structure with the desired substitution pattern. Due to the unavailability of a direct, documented synthesis of this specific precursor, a plausible multi-step route is proposed based on analogous reactions.

-

Part B: Benzylic Bromination. This final step involves the selective free-radical bromination of the methyl group of the synthesized precursor to yield the target benzyl bromide.

This strategic division allows for a focused approach to each key transformation, ensuring clarity and a higher likelihood of success.

Part A: Proposed Synthesis of 4,6-dichloro-2-fluoro-3-methoxytoluene

A feasible synthetic route to 4,6-dichloro-2-fluoro-3-methoxytoluene can be envisioned starting from a commercially available substituted aniline, and proceeding through a series of standard aromatic transformations.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of the precursor, 4,6-dichloro-2-fluoro-3-methoxytoluene.

Step-by-Step Protocol and Mechanistic Insights

Step 1: Diazotization and Sandmeyer Reaction of 2-Fluoro-3-methoxyaniline

The initial step involves the conversion of the amino group of 2-fluoro-3-methoxyaniline to a chloro group via a Sandmeyer reaction.[1][2][3] This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.[2]

-

Protocol:

-

To a stirred solution of 2-fluoro-3-methoxyaniline in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid.

-

The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group.

-

After cooling, the product, 1-chloro-2-fluoro-3-methoxybenzene, is isolated by extraction with an organic solvent, followed by washing and drying.

-

Step 2: Nitration of 1-Chloro-2-fluoro-3-methoxybenzene

Electrophilic aromatic substitution is employed to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents (fluoro, methoxy, and chloro) will primarily direct the incoming nitro group to the position para to the activating methoxy group.

-

Protocol:

-

1-Chloro-2-fluoro-3-methoxybenzene is dissolved in a suitable solvent such as sulfuric acid.

-

A nitrating mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-10 °C).

-

The reaction is stirred at this temperature until completion (monitored by TLC or GC).

-

The reaction mixture is then carefully poured onto ice, and the precipitated product, 1-chloro-2-fluoro-3-methoxy-4-nitrobenzene, is collected by filtration, washed with water, and dried.

-

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group, which will be utilized in a subsequent Sandmeyer reaction. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

-

Protocol (using SnCl₂):

-

1-Chloro-2-fluoro-3-methoxy-4-nitrobenzene is suspended in ethanol or a similar solvent.

-

An excess of tin(II) chloride dihydrate is added, followed by concentrated hydrochloric acid.

-

The mixture is heated at reflux until the reaction is complete.

-

After cooling, the reaction is made basic to precipitate the tin salts, and the product, 4-chloro-5-fluoro-6-methoxyaniline, is extracted with an organic solvent.

-

Step 4: Second Diazotization and Sandmeyer Reaction

A second Sandmeyer reaction is performed to replace the newly formed amino group with a second chloro substituent, yielding 1,4-dichloro-2-fluoro-3-methoxybenzene. The protocol is analogous to Step 1.

Step 5: Friedel-Crafts Acylation

A methyl group is introduced onto the ring via a two-step process, starting with a Friedel-Crafts acylation to install an acetyl group. The directing effects of the existing substituents will favor acylation at the position ortho to the methoxy group and para to one of the chloro groups.

-

Protocol:

-

To a solution of 1,4-dichloro-2-fluoro-3-methoxybenzene in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane), a Lewis acid catalyst such as aluminum chloride is added.

-

Acetyl chloride or acetic anhydride is then added dropwise at a controlled temperature.

-

The reaction is stirred until completion, then quenched by carefully pouring onto a mixture of ice and hydrochloric acid.

-

The organic layer is separated, washed, dried, and concentrated to yield 1-(4,6-dichloro-2-fluoro-3-methoxyphenyl)ethan-1-one.

-

Step 6: Reduction of the Ketone

The final step in the precursor synthesis is the reduction of the acetyl group to a methyl group. This can be achieved through a Wolff-Kishner reduction (using hydrazine and a strong base) or a Clemmensen reduction (using amalgamated zinc and hydrochloric acid).

-

Protocol (Wolff-Kishner):

-

1-(4,6-dichloro-2-fluoro-3-methoxyphenyl)ethan-1-one, hydrazine hydrate, and a high-boiling solvent (e.g., diethylene glycol) are combined.

-

A strong base, such as potassium hydroxide, is added, and the mixture is heated to a high temperature to effect the reduction and distill off water.

-

After completion, the reaction mixture is cooled, diluted with water, and the product, 4,6-dichloro-2-fluoro-3-methoxytoluene, is extracted, washed, and purified.

-

Part B: Benzylic Bromination of 4,6-dichloro-2-fluoro-3-methoxytoluene

The conversion of the precursor to the final product is achieved via a selective free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, which favors radical substitution at the benzylic position over electrophilic aromatic bromination. The reaction is typically initiated with a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 4,6-dichloro-2-fluoro-3-methoxytoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a molecule of NBS (or Br₂ formed in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

Caption: Free-radical chain mechanism for the benzylic bromination with NBS.

Detailed Experimental Protocol

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 4,6-dichloro-2-fluoro-3-methoxytoluene | 225.05 | 1.0 | (e.g., 1 mmol, 225 mg) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | (e.g., 1.1 mmol, 196 mg) |

| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 0.05-0.1 | (e.g., 0.05 mmol, 8.2 mg) |

| Carbon tetrachloride (CCl₄) or other suitable solvent | - | - | (e.g., 10 mL) |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dichloro-2-fluoro-3-methoxytoluene, N-bromosuccinimide, and 2,2'-azobisisobutyronitrile (AIBN).

-

Add a suitable solvent, such as carbon tetrachloride or another inert solvent like acetonitrile or 1,2-dichlorobenzene.[4]

-

Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5]

Reagent-Specific Hazards:

-

N-Bromosuccinimide (NBS): A corrosive and oxidizing solid. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[2][6][7][8]

-

AIBN: Thermally unstable and can decompose vigorously if heated improperly. Store in a cool place away from heat sources.

-

Benzyl Bromides: Generally lachrymatory (tear-inducing) and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[4][9][10]

-

Solvents: Many of the solvents used (e.g., carbon tetrachloride, dichloromethane) are hazardous and/or carcinogenic. Consult the Safety Data Sheet (SDS) for each solvent before use.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

References

- US Patent 4,876,404 A, "Preparation of dichlorotrifluoromethyltoluenes including novel isomers."

- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Public

- US Patent 8,822,730 B2, "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids."

- CN Patent 1075949 A, "The 2,4 dichloro fluorobenzene synthesis technique."

- CN Patent 106518630 A, "Method for synthesizing 6-chloro-2-methoxytoluene."

- "Reactions of Diazonium Salts: Sandmeyer and Related Reactions" - Master Organic Chemistry, 2018.

- "BnBr purification via basic alumina?" - Reddit, r/chemistry, 2016.

- Safety Data Sheet: N-Bromosuccinimide - Carl ROTH.

- "Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide" - Benchchem.

- EP Patent 0546697 A1, "Process for the bromination of deactiv

- SAFETY D

- CN Patent 107098791 B, "Prepar

- "Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl)

- "Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a" - ResearchG

- "(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)

- SAFETY D

- "The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl" - JMU Scholarly Commons.

- "Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'" - ResearchG

- "A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate" - ResearchG

- "An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl bromide: Synthesis and Properties" - Benchchem.

- "Chapter 3 Worked Problem 1" - Oregon St

- SAFETY D

- "10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry" - YouTube.

- "How does one separate Benzyl bromide from the reaction mixture?

- "BENZYL BROMIDE HAZARD SUMMARY" - NJ.gov.

- "What is Allylic Bromin

- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY D

- "Selectivity of Aryl and Benzylic Bromin

- "An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And" - Quick Company.

- "Benzyl bromide synthesis by bromination or substitution" - Organic Chemistry Portal.

- "Video: Reactions at the Benzylic Position: Halogen

- Safety Data Sheet: N-Bromosuccinimide - Carl ROTH.

- "Prepar

- "(PDF)

- Benzyl bromide - SAFETY D

- N-Bromosuccinimide - Apollo Scientific.

- EP Patent 0655998 B1, "Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride."

- "When toluene is used in free radical bromination, a very small amount of product is formed th

- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - CORE.

- "An In-depth Technical Guide to 2,4-Dichloro-1,3-dinitro-5-(trifluoromethyl)benzene" - Benchchem.

- "Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage".

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. clearsynth.com [clearsynth.com]

- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 7. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to this compound

This compound is a complex, substituted aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure incorporates several key features that are of high interest to researchers: a reactive benzyl bromide moiety, and a polysubstituted aromatic ring containing chlorine, fluorine, and methoxy groups. The strategic placement of halogens and a methoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and membrane permeability.[1][2]

Chemical Structure

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Significance and Potential Applications in Drug Discovery

The incorporation of fluorine and chlorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles.[1][3][4] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity, and modulate pKa.[4] Chlorine atoms can also increase lipophilicity and participate in halogen bonding, potentially improving interactions with biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. The benzyl bromide group is a versatile functional handle for introducing the substituted benzyl moiety into a larger molecule through nucleophilic substitution reactions.[5]

Section 2: Estimated Physicochemical Properties

The exact have not been experimentally determined. However, we can estimate these properties by comparing them with those of structurally related, commercially available compounds.

| Property | 3-Methoxybenzyl bromide | 4-Methoxybenzyl bromide[6] | This compound (Estimated) |

| Molecular Formula | C₈H₉BrO | C₈H₉BrO | C₈H₆BrCl₂FO |

| Molecular Weight | 201.06 g/mol | 201.06 g/mol | 287.95 g/mol |

| Boiling Point | 152 °C (lit.) | Not available | > 200 °C (estimated) |

| Density | 1.436 g/mL at 25 °C (lit.) | Not available | > 1.5 g/mL (estimated) |

| Refractive Index | n20/D 1.575 (lit.) | Not available | > 1.58 (estimated) |

| Form | Liquid | Not available | Solid (estimated) |

Rationale for Estimations:

-

Molecular Weight: Calculated based on the chemical formula.

-

Boiling Point: The presence of two chlorine atoms and a fluorine atom is expected to significantly increase the boiling point compared to the simpler methoxybenzyl bromides due to increased molecular weight and intermolecular forces.

-

Density: Halogenation generally increases the density of organic compounds.

-

Refractive Index: An increase in halogenation is also expected to increase the refractive index.

-

Form: The increased molecular weight and potential for stronger intermolecular interactions suggest that the compound is likely to be a solid at room temperature.

Section 3: Proposed Synthesis

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Precursor: 4,6-Dichloro-2-fluoro-3-methoxytoluene

This multi-step synthesis starts from a more readily available starting material.

3.1.1. Step 1a: Chlorination of 2-Fluoro-3-methoxytoluene

-

Rationale: The first chlorination is directed by the activating methoxy and methyl groups.

-

Protocol:

-

To a solution of 2-fluoro-3-methoxytoluene in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as sulfuryl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-chloro-2-fluoro-3-methoxytoluene.

-

3.1.2. Step 1b: Second Chlorination

-

Rationale: The second chlorination will be directed to the remaining activated position on the aromatic ring. A stronger chlorinating system may be required.

-

Protocol:

-

Dissolve 4-chloro-2-fluoro-3-methoxytoluene in a chlorinated solvent.

-

Add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

-

Bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction with water or a dilute acid solution.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify by column chromatography or recrystallization to yield 4,6-dichloro-2-fluoro-3-methoxytoluene.

-

Step 2: Benzylic Bromination

-

Rationale: Free radical bromination of the methyl group of the synthesized toluene precursor will yield the desired benzyl bromide. N-Bromosuccinimide (NBS) is a common reagent for this transformation.[7][8]

-

Protocol:

-

Dissolve 4,6-dichloro-2-fluoro-3-methoxytoluene in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.[9]

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound. Further purification may be achieved by recrystallization or column chromatography, though care must be taken due to the reactivity of the product.

-

Section 4: Reactivity Profile

Benzyl bromides are highly reactive electrophiles in nucleophilic substitution reactions.[5] The reactivity is attributed to the stability of the resulting benzylic carbocation in an Sₙ1 pathway or the accessibility of the benzylic carbon in an Sₙ2 pathway.[10] The presence of electron-withdrawing halogens on the aromatic ring of this compound is expected to slightly decrease the rate of Sₙ1 reactions by destabilizing the carbocation intermediate. However, the compound is still expected to be a potent alkylating agent, readily reacting with a wide range of nucleophiles such as amines, alcohols, thiols, and carbanions.[11]

Section 5: Safety and Handling

While a specific safety data sheet for this compound is not available, it should be handled with extreme caution, assuming it possesses hazards similar to or greater than other benzyl bromides.

-

Toxicity: Assumed to be highly toxic and lachrymatory.

-

Corrosivity: Likely to cause severe skin burns and eye damage.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Keep away from moisture, as it can hydrolyze to hydrobromic acid and the corresponding benzyl alcohol.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere.

Section 6: Conclusion

This compound represents a promising yet underexplored chemical entity for the synthesis of novel compounds, particularly in the field of drug discovery. While direct experimental data is lacking, this guide provides a comprehensive overview of its estimated physicochemical properties, a plausible synthetic route, and its expected reactivity based on sound chemical principles and data from analogous structures. Researchers interested in utilizing this compound are advised to proceed with caution, verifying these estimated properties and optimizing the proposed synthetic methods in a laboratory setting.

Section 7: References

-

Chen, H., Shen, L., & Lin, Y. (2012). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Synthetic Communications, 42(15), 2265-2271.

-

Google Patents. (n.d.). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain. Retrieved from

-

Taylor & Francis Online. (n.d.). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Retrieved from [Link]

-

Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047-7050.

-

Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. (2007). Retrieved from [Link]

-

ResearchGate. (n.d.). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

Google Patents. (n.d.). Process for the production of substituted benzal and benzyl bromides. Retrieved from

-

Google Patents. (n.d.). Method for preparing substituted benzyl bromides. Retrieved from

-

SlideServe. (2010). Electrophilic Aromatic Substitution (Bromination of Toluene). Retrieved from [Link]

-

Google Patents. (n.d.). Method for preparing substituted benzyl bromides. Retrieved from

-

Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

-

Chegg. (2018). Synthesize benzyl bromide from toulene with a reagent other than NBS. Retrieved from [Link]

-

PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved from [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzyl bromide. Retrieved from [Link]

-

PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Retrieved from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chegg.com [chegg.com]

- 10. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 11. researchgate.net [researchgate.net]

An Integrated Spectroscopic and Spectrometric Approach to the Structure Elucidation of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide, a substituted aromatic halide of potential interest to researchers in medicinal chemistry and materials science. Moving beyond a simple recitation of data, this document details the strategic integration of Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each analytical step is presented with its underlying scientific rationale, field-proven protocols, and data interpretation strategies. The causality behind experimental choices is emphasized to create a self-validating analytical system, ensuring the highest degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and replicable methodology for characterizing complex halogenated organic molecules.

Introduction: The Imperative for Rigorous Structural Verification

Substituted benzyl halides are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. The specific compound, this compound, presents a unique substitution pattern that could impart specific electronic and steric properties to a target molecule, making it a valuable synthon. However, the presence of multiple halogen isomers and the potential for rearrangement during synthesis necessitates an analytical strategy that is both comprehensive and orthogonal.

Foundational Analysis: Mass Spectrometry

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, while the isotopic pattern observed in Low-Resolution Mass Spectrometry (LRMS) offers definitive evidence for the presence and number of specific halogen atoms.

Expertise & Experience: Why MS First?

Starting with mass spectrometry is a strategic choice. It is a rapid and highly sensitive technique that immediately confirms two critical pieces of information: the molecular weight and the elemental composition, specifically the count of chlorine and bromine atoms. This information provides an essential framework that guides the interpretation of subsequent, more complex NMR data. The isotopic signature of halogens is particularly powerful; for a molecule containing two chlorine atoms and one bromine atom, the resulting isotopic cluster is unique and acts as a molecular fingerprint.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument: A standard gas chromatograph-mass spectrometer (GC-MS) equipped with an EI source is suitable.

-

GC Conditions (for sample introduction):

-

Injector Temperature: 250°C

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, ramp to 280°C at 20°C/min.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

-

Scan Range: m/z 40-400.

-

-

High-Resolution (HRMS) Protocol: For accurate mass determination, analyze the sample via direct infusion on an ESI-ToF or Orbitrap mass spectrometer to determine the exact mass of the molecular ion.

Data Interpretation and Validation

Molecular Formula: C₈H₆BrCl₂FO Molecular Weight: 285.94 g/mol (based on most abundant isotopes: ⁷⁹Br, ³⁵Cl)

High-Resolution Mass Spectrometry (HRMS): The measured accurate mass of the molecular ion should be within 5 ppm of the calculated value, confirming the elemental composition.

Isotopic Pattern Analysis: The presence of bromine (⁷⁹Br:⁸¹Br ≈ 50.7%:49.3%) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8%:24.2%) creates a characteristic isotopic cluster for the molecular ion (M⁺).[1] The relative intensities of the M, M+2, M+4, and M+6 peaks provide undeniable proof of the presence of one bromine and two chlorine atoms.

| Peak | Calculated m/z | Isotopic Composition | Expected Relative Intensity |

| M⁺ | 285.9343 | C₈H₆⁷⁹Br³⁵Cl₂FO | 76.6% |

| M+2 | 287.9314 | C₈H₆⁸¹Br³⁵Cl₂FO / C₈H₆⁷⁹Br³⁵Cl³⁷ClFO | 100.0% |

| M+4 | 289.9284 | C₈H₆⁸¹Br³⁵Cl³⁷ClFO / C₈H₆⁷⁹Br³⁷Cl₂FO | 48.6% |

| M+6 | 291.9255 | C₈H₆⁸¹Br³⁷Cl₂FO | 7.7% |

Fragmentation Analysis (EI-MS): The 70 eV EI source induces reproducible fragmentation, providing clues to the molecule's structure. Key expected fragments include:

-

[M - Br]⁺: Loss of the bromine radical, corresponding to the stable benzyl cation. This is often a prominent peak.

-

[M - CH₂Br]⁺: Cleavage of the entire bromomethyl group.

Connectivity Mapping: Multinuclear NMR Spectroscopy

With the molecular formula confirmed, NMR spectroscopy is employed to assemble the atomic puzzle, defining the carbon skeleton and the precise location of each substituent. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

¹H NMR Spectroscopy

This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other nuclei.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals.

Predicted Spectrum and Interpretation

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | 7.1 - 7.4 | Doublet (d) | 1H | Ar-H | The single aromatic proton is deshielded by the electronegative halogens. It will be split into a doublet by the adjacent fluorine atom (JHF). |

| 2 | 4.5 - 4.8 | Doublet (d) | 2H | -CH₂ Br | The benzylic protons are significantly deshielded by the adjacent bromine atom. They will exhibit a small coupling to the ortho fluorine atom (JHF).[2][3] |

| 3 | 3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for confirming the electronic environment of the fluorine atom and its coupling to nearby protons.[4][5][6]

Experimental Protocol: ¹⁹F NMR

-

Sample and Instrument: The same sample and instrument as for ¹H NMR can be used.

-

Acquisition: Acquire a standard ¹⁹F spectrum, typically proton-decoupled first to locate the signal, followed by a proton-coupled spectrum to observe the couplings.

-

Referencing: An external or internal reference standard (e.g., CFCl₃ at 0 ppm) is used.

Predicted Spectrum and Interpretation A single resonance is expected, likely in the range of -110 to -140 ppm. In the proton-coupled spectrum, this signal will be split by the adjacent aromatic proton (³JHF, typically 5-10 Hz) and the two benzylic protons (⁴JHF, typically 1-3 Hz), appearing as a triplet or a doublet of triplets. This coupling pattern is a critical piece of evidence confirming the C2 position of the fluorine relative to the aromatic proton and the benzyl group.

¹³C NMR Spectroscopy

This spectrum reveals the number of unique carbon environments and provides information about the types of carbons (C, CH, CH₂, CH₃) when combined with a DEPT-135 experiment.

Experimental Protocol: ¹³C NMR

-

Sample and Instrument: Use the same sample and a 400+ MHz spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run.

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ triplet at 77.16 ppm.

Predicted Spectrum and Interpretation Eight unique carbon signals are expected.

-

Aromatic Carbons (6 signals): These will appear between ~110-160 ppm. The carbons directly bonded to electronegative atoms will be significantly affected:

-

C-F: A large one-bond coupling constant (¹JCF ≈ 240-260 Hz) will split this signal into a doublet.

-

C-Cl & C-O: These carbons will be deshielded.

-

Other aromatic carbons will show smaller C-F couplings.

-

-

-OCH₃ Carbon (1 signal): Expected around 55-65 ppm. DEPT-135 will show this as a positive peak.

-

-CH₂Br Carbon (1 signal): Expected around 30-40 ppm. DEPT-135 will show this as a negative peak.

Functional Group Confirmation: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | -OCH₃, -CH₂Br |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1200 | C-O stretch | Aryl-alkyl ether |

| 1100 - 1000 | C-F stretch | Aryl-fluoride |

| 800 - 600 | C-Cl stretch | Aryl-chloride |

| 600 - 500 | C-Br stretch | Alkyl-bromide |

Integrated Analysis and Workflow Visualization

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure of this compound is definitively confirmed through a systematic and integrated analytical approach. Mass spectrometry establishes the correct elemental formula (C₈H₆BrCl₂FO) and the presence of one bromine and two chlorine atoms via high-resolution mass measurement and characteristic isotopic patterns. Multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy provides the complete connectivity map, placing the single aromatic proton at C5, the fluorine at C2, the methoxy group at C3, the chloro groups at C4 and C6, and the bromomethyl group at C1. Finally, IR spectroscopy corroborates the presence of all key functional groups. This rigorous, multi-technique methodology ensures the highest level of confidence in the structural assignment, providing a solid foundation for its use in further scientific research and development.

References

-

Tanner, D. A., & Wypych, J. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. Available at: [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Tynan, M. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]

-

Nanalysis. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. Scribd. Available at: [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Bagno, A., et al. (2006). Computational 19F NMR. 1. General features. ResearchGate. Available at: [Link]

-

Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Clegg, J. K., et al. (2010). 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry. Available at: [Link]

-

Zhang, W., et al. (2021). LCMS-guided detection of halogenated natural compounds. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

SpectraBase. (n.d.). Benzylbromide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide

Authored by: A Senior Application Scientist

Foreword: Predicting Reactivity in Uncharted Chemical Space

In the landscape of drug discovery and materials science, the ability to predict the chemical behavior of novel molecules is paramount. This guide delves into the projected reactivity profile of this compound, a compound for which explicit experimental data is not yet prevalent in published literature. The insights presented herein are therefore a synthesis of established principles of physical organic chemistry and a comparative analysis of the known reactivity of analogous substituted benzyl bromides. Our objective is to provide researchers, scientists, and drug development professionals with a robust theoretical framework to anticipate and leverage the unique chemical characteristics of this molecule. By understanding the interplay of its substituents, we can forecast its behavior in key synthetic transformations, enabling its strategic application in the synthesis of complex molecular architectures.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is fundamentally dictated by the electronic and steric influences of its substituents on the benzylic bromide moiety.

-

Benzylic Bromide Core: The foundational reactivity stems from the carbon-bromine bond at the benzylic position. Bromine, being a good leaving group, renders the benzylic carbon electrophilic and susceptible to nucleophilic attack. Benzyl halides are known to readily undergo nucleophilic substitution reactions.

-

Electron-Withdrawing Groups (EWG): The two chlorine atoms at positions 4 and 6, and the fluorine atom at position 2, are potent electron-withdrawing groups due to their high electronegativity. Their collective inductive effect significantly depletes electron density from the aromatic ring and, by extension, from the benzylic carbon. This heightened electrophilicity is expected to accelerate the rates of nucleophilic substitution reactions.

-

Electron-Donating Group (EDG): Conversely, the methoxy group at position 3 is an electron-donating group through resonance (+R effect), where its lone pair of electrons can delocalize into the aromatic ring. However, its meta position relative to the benzylic carbon means this resonance effect does not directly stabilize a developing positive charge at the benzylic position. Its inductive effect (-I) is electron-withdrawing. The overall electronic contribution of the methoxy group will be a balance of these opposing effects.

Predicted Net Effect: The overwhelming influence of the three halogen substituents is anticipated to make the benzylic carbon of this compound exceptionally electrophilic.

Nucleophilic Substitution Reactions: A Mechanistic Dichotomy

Substituted benzyl bromides can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism, and the operative pathway for this compound will be dictated by the reaction conditions and the nature of the nucleophile.

The S(_N)2 Pathway: A Favored Trajectory

Primary benzylic halides, such as the title compound, typically favor the S(_N)2 mechanism. The strong electron-withdrawing nature of the chloro and fluoro substituents is predicted to further favor this pathway by increasing the partial positive charge on the benzylic carbon, making it a prime target for direct attack by nucleophiles.

dot graph "SN2_Mechanism" { layout=neato; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

// Nodes Reactants [label="Nu:⁻ + C₆H(Cl)₂(F)(OCH₃)CH₂Br"]; TS [label="[Nu---CH₂(C₆H(Cl)₂(F)(OCH₃))---Br]ᵟ⁻", shape=box, style=dashed, fillcolor="#F1F3F4", style=filled]; Products [label="Nu-CH₂(C₆H(Cl)₂(F)(OCH₃)) + Br⁻"];

// Edges Reactants -> TS [label="Concerted attack\nand departure", color="#4285F4"]; TS -> Products [color="#34A853"]; } dot Figure 1: Proposed S(_N)2 mechanism for this compound.

Experimental Protocol: General S(_N)2 Alkylation

-

Reaction Setup: To a solution of the nucleophile (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (N(_2) or Ar), add a suitable base (e.g., K(_2)CO(_3), NaH) if the nucleophile is not already anionic.

-

Addition of Electrophile: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The S(_N)1 Pathway: A Possibility Under Forcing Conditions

While less likely, an S(_N)1 mechanism could be induced under specific conditions, such as in the presence of a strong Lewis acid or in a highly polar, protic solvent. The stability of the resulting benzylic carbocation is a key determinant.[1] The electron-withdrawing substituents will destabilize the carbocation, making the S(_N)1 pathway less favorable than for unsubstituted benzyl bromide.[2]

dot graph "SN1_Mechanism" { layout=neato; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

// Nodes Reactant [label="C₆H(Cl)₂(F)(OCH₃)CH₂Br"]; Carbocation [label="C₆H(Cl)₂(F)(OCH₃)CH₂⁺ + Br⁻", shape=box, style=dashed, fillcolor="#F1F3F4", style=filled]; Product [label="Nu-CH₂(C₆H(Cl)₂(F)(OCH₃))"]; Nucleophile [label="Nu:⁻"];

// Edges Reactant -> Carbocation [label="Slow, RDS", color="#EA4335"]; Carbocation -> Product [label="Fast", color="#34A853"]; Nucleophile -> Carbocation [style=invis]; } dot Figure 2: Proposed S(_N)1 mechanism, less favored due to carbocation destabilization.

Organometallic Chemistry: Grignard Reagent Formation

The formation of a Grignard reagent from this compound presents a significant challenge. Grignard reagents are potent nucleophiles and strong bases.[3] The presence of multiple reactive sites on the molecule could lead to side reactions.

Challenges and Considerations:

-

Aromatic Halides: The chloro and fluoro groups on the aromatic ring are generally unreactive towards magnesium under standard Grignard formation conditions.[4]

-

Methoxy Group: The methoxy group is typically stable under these conditions.

-

Benzylic Bromide: The highly reactive benzylic bromide will readily react with magnesium.

Predicted Outcome: It is anticipated that the Grignard reagent will form at the benzylic position. However, the high reactivity of the newly formed organometallic species could lead to self-quenching or reaction with another molecule of the starting material.

Experimental Protocol: Grignard Reagent Formation

-

Apparatus: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask and activate them with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5][6]

-

Initiation: Add a small portion of a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be necessary to initiate the reaction.

-

Addition: Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining solution of the benzyl bromide dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately in subsequent reactions.

dot graph "Grignard_Formation" { layout=neato; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} dot Figure 3: Proposed formation of the Grignard reagent from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Benzyl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[7][8][9][10][11] The high reactivity of the C-Br bond in this compound makes it a promising candidate for such transformations.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Reaction Name | Expected Product |

| Organoboron Reagents (R-B(OH)(_2)) | Suzuki Coupling | C(_6)H(Cl)(_2)(F)(OCH(_3))CH(_2)-R |

| Organotin Reagents (R-SnBu(_3)) | Stille Coupling | C(_6)H(Cl)(_2)(F)(OCH(_3))CH(_2)-R |

| Terminal Alkynes (R-C≡CH) | Sonogashira Coupling | C(_6)H(Cl)(_2)(F)(OCH(_3))CH(_2)-C≡C-R |

| Amines (R(_2)NH) | Buchwald-Hartwig Amination | C(_6)H(Cl)(_2)(F)(OCH(_3))CH(_2)-NR(_2) |

Experimental Protocol: General Suzuki Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the boronic acid coupling partner (1.2 eq.), a palladium catalyst (e.g., Pd(PPh(_3))(_4), 2-5 mol%), and a base (e.g., K(_2)CO(_3), Cs(_2)CO(_3), 2-3 eq.).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate. Purify the residue by column chromatography.

dot graph "Suzuki_Coupling" { layout=neato; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

} dot Figure 4: General scheme for the Suzuki coupling of this compound.

Stability, Storage, and Safety Considerations

Stability and Storage

Like many benzyl bromides, this compound is expected to be a lachrymator and should be handled with care in a well-ventilated fume hood.[12][13] It is likely to be sensitive to light and moisture.[14][15]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[16]

Safety and Handling

Substituted benzyl bromides are generally corrosive and can cause severe skin burns and eye damage.[17][18] Inhalation may cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Handling: Handle in a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines.[15][16]

Conclusion

This compound is poised to be a highly reactive and versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the benzylic carbon, which is significantly enhanced by the presence of three halogen substituents. This heightened reactivity is expected to facilitate a wide range of transformations, including nucleophilic substitutions (predominantly via an S(_N)2 mechanism) and palladium-catalyzed cross-coupling reactions. While the formation of a stable Grignard reagent may be challenging, it is theoretically achievable with careful control of reaction conditions. The predictive insights provided in this guide are intended to serve as a foundational resource for researchers seeking to harness the synthetic potential of this novel compound. As with any new reagent, empirical validation of these predicted reactivity profiles is essential.

References

-

Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates. Organic Letters. [Link][7][11]

-

Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications. [Link][8]

-

Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. [Link][9]

-

Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. National Institutes of Health. [Link][10]

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. [Link][19]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link][2]

-

Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson+. [Link][1]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link][4]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. pubs.acs.org. [Link][6]

-

12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link][3]

Sources

- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. web.alfredstate.edu [web.alfredstate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed cross coupling reaction of benzyl bromides with diazoesters for stereoselective synthesis of (E)-alpha,beta-diarylacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. westliberty.edu [westliberty.edu]

- 16. synquestlabs.com [synquestlabs.com]

- 17. fishersci.com [fishersci.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Characterization of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide: A Technical Guide

Introduction

4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide is a highly functionalized aromatic compound with potential applications in organic synthesis and drug discovery. Its utility as a building block is predicated on the precise understanding of its chemical structure and reactivity. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of the molecule's identity and purity. This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations provided are based on established principles of spectroscopy and predictions from validated computational models, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound dictates its unique spectroscopic fingerprint. The arrangement of substituents on the benzene ring and the presence of the benzylic bromide moiety give rise to characteristic signals in each spectroscopic technique.

Caption: Correlation of molecular structure with expected spectroscopic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, three distinct signals are predicted in the ¹H NMR spectrum.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Singlet | 1H | Aromatic H (H-5) |

| ~4.50 | Singlet | 2H | CH₂Br |

| ~3.90 | Singlet | 3H | OCH₃ |

Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show a single proton signal, a singlet, corresponding to the hydrogen at the C-5 position. The lack of adjacent protons results in the absence of spin-spin coupling. The downfield chemical shift of this proton is due to the deshielding effect of the aromatic ring current and the influence of the surrounding electronegative halogen and methoxy groups.

The benzylic protons of the -CH₂Br group are predicted to appear as a sharp singlet. Their chemical shift is significantly downfield due to the deshielding effect of the adjacent aromatic ring and the electronegative bromine atom.

The methoxy protons (-OCH₃) are expected to resonate as a singlet further upfield. The electron-donating nature of the oxygen atom shields these protons to some extent, but their attachment to the aromatic ring system still results in a chemical shift that is downfield compared to aliphatic methoxy groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of symmetry in this compound, eight distinct signals are predicted in the broadband proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-F (C-2) |

| ~145 | C-OCH₃ (C-3) |

| ~135 | C-Cl (C-4) |

| ~130 | C-Cl (C-6) |

| ~125 | C-CH₂Br (C-1) |

| ~115 | C-H (C-5) |

| ~60 | OCH₃ |

| ~30 | CH₂Br |

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons are influenced by the nature of their substituents. The carbon atom bonded to the highly electronegative fluorine atom (C-2) is expected to be the most downfield signal. The carbons attached to the methoxy group (C-3) and the chlorine atoms (C-4 and C-6) will also be significantly downfield due to the electronegativity of these substituents. The quaternary carbon attached to the benzyl bromide moiety (C-1) and the carbon bearing the single proton (C-5) will appear at distinct chemical shifts. The methoxy carbon and the benzylic carbon will resonate in the upfield region of the spectrum, with their chemical shifts being characteristic for these functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂ and OCH₃) |

| 1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (C-O of methoxy) |

| 1100-1000 | Strong | C-F Stretch |

| 850-750 | Strong | C-Cl Stretch |

| 700-600 | Medium | C-Br Stretch |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display several characteristic absorption bands. The aromatic C-H stretching vibrations will appear at wavenumbers just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene and methoxy groups will be observed in the 2950-2850 cm⁻¹ region.

The presence of the aromatic ring will be confirmed by the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the aryl-O stretch of the methoxy group is expected around 1250-1200 cm⁻¹.

The carbon-halogen bonds will also give rise to distinct absorption bands in the fingerprint region. The C-F stretch is anticipated to be a strong band in the 1100-1000 cm⁻¹ range. The C-Cl stretches will appear as strong bands between 850 and 750 cm⁻¹, and the C-Br stretch is expected in the 700-600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 284/286/288 | Moderate | [M]⁺ (Molecular Ion) |

| 205/207 | High | [M - Br]⁺ |

| 190 | Moderate | [M - CH₂Br]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms and one bromine atom. This will result in a cluster of peaks at m/z 284, 286, and 288 with relative intensities determined by the natural abundance of the isotopes of chlorine and bromine.

The most prominent fragmentation pathway is likely the loss of the bromine radical, leading to a stable benzylic carbocation at m/z 205 and 207 (due to the chlorine isotopes). Another significant fragmentation would be the cleavage of the C-C bond between the aromatic ring and the bromomethyl group, resulting in a fragment at m/z 190.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Data Acquisition Protocol

Caption: Workflow for NMR data acquisition.

FT-IR Data Acquisition Protocol

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

GC-MS Data Acquisition Protocol

Caption: Workflow for GC-MS data acquisition.

Conclusion

The predicted spectroscopic data and their interpretations presented in this guide provide a robust framework for the characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and orthogonal dataset that allows for unambiguous structure elucidation and purity assessment. The provided experimental protocols serve as a starting point for researchers to acquire high-quality data for this and structurally related compounds. This technical guide is intended to be a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

References

-

NMR Prediction: ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

IR and Mass Spectral Databases: National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Spectroscopic Interpretation: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NMR Spectroscopy Protocols: University of California, Davis. (n.d.). NMR Facility Standard Operating Procedures. Retrieved from [Link]

-

GC-MS Protocols: Agilent Technologies. (n.d.). GC/MS Analysis Guide. Retrieved from [Link]

Technical Guide: Solubility Profiling of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 4,6-Dichloro-2-fluoro-3-methoxybenzyl bromide. Given the absence of publicly available, specific solubility data for this compound, this document emphasizes the foundational principles, predictive methodologies, and detailed experimental protocols necessary for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] For a molecule like this compound, which possesses multiple functional groups that can participate in various intermolecular interactions, understanding its solubility profile is paramount for:

-

Reaction Condition Optimization: Ensuring the compound is sufficiently dissolved in a solvent is crucial for achieving optimal reaction kinetics and yield.

-

Purification Strategy: Solubility differences in various solvents are the basis for techniques like crystallization and chromatography.

-

Formulation Development: For a compound to be developed into a drug, its solubility in pharmaceutically acceptable solvents is a key consideration for bioavailability.

-

Predictive Toxicology: Understanding a compound's solubility can provide insights into its potential distribution and accumulation in biological systems.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim "like dissolves like" serves as a foundational principle for predicting solubility.[3] This principle is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, we can dissect its structure to anticipate its solubility behavior.

The molecule possesses both polar and non-polar characteristics. The aromatic ring and the bromine and chlorine atoms contribute to its lipophilicity, while the fluorine and methoxy groups introduce some polarity. The C-Br, C-Cl, and C-F bonds are all polarized, creating dipole moments within the molecule.[4]

Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.[4] However, it is expected to be poorly soluble in water due to the predominance of non-polar surface area.[4][5]

In recent years, computational methods, including machine learning and quantitative structure-property relationship (QSPR) models, have emerged as powerful tools for predicting solubility with increasing accuracy, reducing the need for extensive empirical testing in the early stages of research.[1][2][6][7]

Safety and Handling of Substituted Benzyl Bromides

Substituted benzyl bromides are a class of compounds that require careful handling due to their potential hazards. Benzyl bromide itself is a strong lachrymator and is irritating to the skin and mucous membranes.[5][8]

Core Safety Precautions:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Avoid Inhalation: Avoid breathing in dust, fumes, or vapors of the compound.[10][11]

-

Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][10]

Experimental Determination of Solubility

The following sections outline both qualitative and quantitative methods for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of clean, dry, and labeled small test tubes or vials.[13]

-

Solvent Addition: To each tube, add 0.5 mL of the test solvent.

-

Mixing: Cap the tubes and vortex or shake vigorously for 30-60 seconds.[13]

-

Observation: Visually inspect the tubes for any undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged.

-

Table 1: Suggested Solvents for Qualitative Screening

| Solvent Class | Examples | Predicted Solubility |

| Non-polar | Hexane, Toluene, Diethyl ether | Soluble |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone, Acetonitrile (ACN) | Soluble |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble |

| Aqueous | Water | Insoluble |

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a more precise measurement of solubility.

Workflow Diagram:

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

- 11. westliberty.edu [westliberty.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. saltise.ca [saltise.ca]

A Prospective Analysis of 4,6-Dichloro-2-fluoro-3-methoxybenzyl Bromide: A Versatile Building Block in Modern Organic Synthesis

This technical guide explores the potential applications of the novel, polysubstituted aromatic compound, 4,6-dichloro-2-fluoro-3-methoxybenzyl bromide. While direct literature on this specific molecule is not yet prevalent, its unique constellation of functional groups suggests a high potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document will, therefore, provide a prospective analysis of its synthetic utility, grounded in established principles of organic chemistry and analogies to structurally similar compounds.

Molecular Architecture and Inherent Reactivity

The structure of this compound presents a fascinating interplay of electronic effects that can be strategically exploited in synthesis.

-

The Benzyl Bromide Moiety: The primary reactive site is the benzylic bromide, a potent electrophile. This functional group is primed for nucleophilic substitution (SN2) reactions with a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility in introducing the substituted benzyl scaffold into larger molecules.

-

Aromatic Halogenation (Cl, F): The presence of two chlorine atoms and a fluorine atom on the aromatic ring serves multiple purposes. These electron-withdrawing groups activate the ring, potentially influencing the rate and regioselectivity of further aromatic substitutions. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[1]

-

The Methoxy Group (OCH3): In contrast to the halogens, the methoxy group is electron-donating, which can direct electrophilic aromatic substitution and modulate the overall electronic character of the ring. Its position relative to the other substituents can lead to interesting and selective transformations.

This unique combination of functionalities suggests that this compound can be a valuable synthon for creating complex molecular architectures.

Potential Synthetic Applications

Synthesis of Novel Amine Derivatives for Medicinal Chemistry

The benzyl bromide functionality is an excellent handle for the N-alkylation of primary and secondary amines. This reaction is fundamental in the synthesis of a vast number of biologically active compounds.

Conceptual Workflow:

Figure 1: N-Alkylation of Amines.

Experimental Protocol (Proposed):

-

To a solution of a primary or secondary amine (1.0 eq.) in acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).

-

This compound (1.1 eq.) is added portion-wise at room temperature.

-

The reaction mixture is stirred at 50 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired N-benzylated amine.

Rationale and Field-Proven Insights:

The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent competing reactions with the benzyl bromide. Acetonitrile is a common solvent for such reactions due to its polar aprotic nature, which facilitates SN2 reactions. This straightforward protocol allows for the generation of a library of novel amine derivatives, which can then be screened for biological activity. The polysubstituted aromatic moiety can serve as a key pharmacophore, with the varied amine substituents allowing for fine-tuning of properties like solubility and target engagement.

Ether and Thioether Synthesis for Materials Science and Agrochemicals

Analogous to N-alkylation, the benzyl bromide can undergo Williamson ether synthesis with alcohols and phenols, or react with thiols to form thioethers. These functional groups are prevalent in materials science (e.g., polymers, liquid crystals) and agrochemicals.

Conceptual Workflow:

Figure 2: Synthesis of Ethers and Thioethers.

Experimental Protocol (Proposed for Thioether Synthesis):

-

To a solution of a thiol (1.0 eq.) in DMF (0.2 M) is added sodium hydride (1.1 eq., 60% dispersion in mineral oil) at 0 °C.

-

The mixture is stirred for 30 minutes at 0 °C.

-

A solution of this compound (1.05 eq.) in a minimal amount of DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 2-6 hours.

-

The reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography.

Rationale and Field-Proven Insights:

The use of a strong base like sodium hydride is necessary to deprotonate the thiol, forming the more nucleophilic thiolate. DMF is an excellent solvent for this transformation. This method provides access to a range of thioethers, which are important intermediates in the synthesis of various sulfur-containing heterocycles and have applications as antioxidants and in materials with specific optical properties.